molecular formula C18H20N6O2 B2874898 1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921555-08-0

1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2874898
CAS No.: 921555-08-0
M. Wt: 352.398
InChI Key: KMMWTOKKXKQGGL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a triazole ring, and various substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the triazole ring and the subsequent addition of the substituents. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the purine or triazole rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the 4-methyl and propan-2-yl substituents.

    1,3-Dimethyl-8-(4-chlorophenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1,3-dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-10(2)23-13-15(21(4)18(26)22(5)16(13)25)24-14(19-20-17(23)24)12-8-6-11(3)7-9-12/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWTOKKXKQGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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